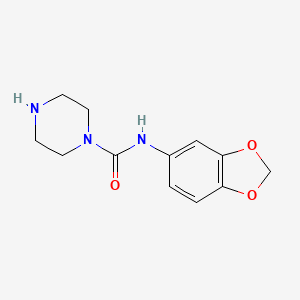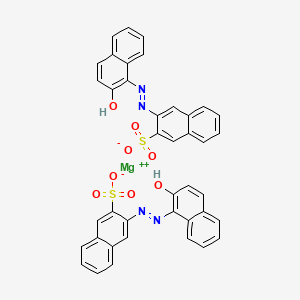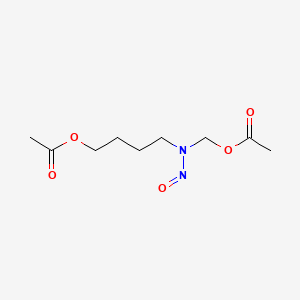
Einecs 259-473-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with dodecyl alcohol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient esterification and subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful monitoring of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates.
Reduction: Reduction reactions can modify the ester groups, leading to different derivatives.
Substitution: The ester groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
Aplicaciones Científicas De Investigación
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, resulting in higher hydrophobicity and different applications.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, making it less versatile in certain applications.
Uniqueness
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its combination of a long alkyl chain and the 2,2’-iminobis[ethanol] component. This structure provides it with enhanced surfactant properties and the ability to interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
Propiedades
Número CAS |
65104-38-3 |
|---|---|
Fórmula molecular |
C16H38NO6P |
Peso molecular |
371.45 g/mol |
Nombre IUPAC |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
Clave InChI |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Números CAS relacionados |
65104-38-3 65104-39-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)







![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)





